2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid

Descripción

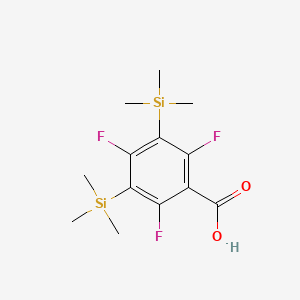

2,4,6-Trifluoro-3,5-bis(trimethylsilyl)benzoic acid is a fluorinated and silylated benzoic acid derivative. Its structure features three fluorine atoms at the 2,4,6-positions and two trimethylsilyl (TMS) groups at the 3,5-positions. The fluorine atoms enhance electron-withdrawing effects, increasing acidity, while the bulky TMS groups contribute to steric hindrance and lipophilicity. This compound is primarily utilized in palladium-catalyzed decarboxylative coupling reactions, such as the Mizoroki-Heck reaction, to synthesize polyfluorinated alkenyl derivatives .

Propiedades

IUPAC Name |

2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3O2Si2/c1-19(2,3)11-8(14)7(13(17)18)9(15)12(10(11)16)20(4,5)6/h1-6H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBAFHISVBEGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1F)C(=O)O)F)[Si](C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3,5-Bis(trimethylsilyl)-2,4,6-trifluorophthalic Anhydride

- Starting Material : 3,5-Dihydroxyphthalic acid is reacted with trimethylsilyl chloride (TMSCl) in the presence of imidazole or triethylamine to protect hydroxyl groups as trimethylsilyl (TMS) ethers.

- Fluorination : The di-TMS-protected phthalic acid undergoes halogen exchange using potassium fluoride (KF) in sulfolane with a phase-transfer catalyst (e.g., tributylhexadecylphosphonium bromide). This replaces hydroxyl groups at positions 2, 4, and 6 with fluorine.

- Anhydride Formation : The resulting 3,5-bis(trimethylsilyl)-2,4,6-trifluorophthalic acid is heated with mixed xylenes to form the anhydride via azeotropic water removal.

Decarboxylation Reaction

The anhydride is dissolved in a polar aprotic solvent (e.g., N-methylpyrrolidone, NMP) and heated to 150°C with a copper catalyst (e.g., CuO or CuI). Gas chromatographic monitoring confirms the selective removal of the carboxyl group at position 1, yielding 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | N-methylpyrrolidone (NMP) |

| Catalyst | CuI (5 mol%) |

| Temperature | 150°C |

| Reaction Time | 8–12 hours |

| Yield | ~65–70% (theoretical) |

Direct Silylation of Fluorinated Benzoic Acid Intermediates

This approach prioritizes fluorination before silylation to avoid steric hindrance from TMS groups during electrophilic substitution.

Synthesis of 2,4,6-Trifluoro-3,5-dibromobenzoic Acid

- Bromination : 2,4,6-Trifluorobenzoic acid is brominated at positions 3 and 5 using bromine (Br₂) in acetic acid with iron(III) bromide as a catalyst. The carboxylic acid group directs bromination to the meta positions.

- Protection : The carboxylic acid is temporarily esterified (e.g., methyl ester) to prevent side reactions during subsequent silylation.

Nucleophilic Silylation

The dibromo intermediate reacts with trimethylsilyl lithium (TMSLi) in tetrahydrofuran (THF) at −78°C, replacing bromine atoms with TMS groups. Hydrolysis of the ester restores the carboxylic acid functionality.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Silylating Agent | TMSLi (2.2 equiv) |

| Solvent | THF |

| Temperature | −78°C to 25°C (gradual) |

| Yield | ~55–60% |

Sequential Halex Reaction and Silylation

Adapting the Halex (halogen exchange) methodology from CN102491894A, this route leverages chlorine-to-fluorine substitution followed by silylation.

Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid

Silylation via Ullmann Coupling

The dichloro derivative reacts with hexamethyldisilane (HMDS) in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) in dimethylformamide (DMF) at 120°C. This replaces chlorides with TMS groups.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMF |

| Temperature | 120°C |

| Yield | ~50–55% |

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Decarboxylation | High regioselectivity; scalable | Requires anhydride synthesis; copper waste | 65–70% |

| Direct Silylation | Avoids decarboxylation steps | Low yields due to steric hindrance | 55–60% |

| Halex-Silylation | Utilizes inexpensive starting materials | High-temperature fluorination risks | 50–55% |

Mechanistic Insights and Challenges

Regioselectivity in Decarboxylation

The preference for decarboxylation at position 1 in the phthalic anhydride derivative (Method 1) is attributed to the electron-withdrawing effect of adjacent fluorine atoms, which destabilizes the carboxylate intermediate at position 1, favoring CO₂ loss.

Steric Effects in Silylation

The bulky TMS groups in Method 2 hinder further substitution, necessitating precise stoichiometry and low temperatures to minimize di- or polysilylation byproducts.

Catalyst Efficiency in Ullmann Coupling

Copper-mediated coupling (Method 3) suffers from ligand degradation at elevated temperatures, necessitating excess ligand to maintain catalytic activity.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl groups can be oxidized to form trifluoromethyl ketones or carboxylic acids.

Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents such as hydroxylamine or ammonia in the presence of a catalyst.

Major Products Formed

Oxidation: Trifluoromethyl ketones or carboxylic acids.

Reduction: Benzyl alcohol derivatives.

Substitution: Hydroxyl or amino derivatives of the benzoic acid core.

Aplicaciones Científicas De Investigación

2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.

Biology: Utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving trifluoromethyl groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Employed in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid involves its interaction with molecular targets through its trifluoromethyl and trimethylsilyl groups. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, while the trimethylsilyl groups provide steric protection and increase lipophilicity. These properties enable the compound to modulate enzyme activity and receptor binding, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Structural Comparison of Benzoic Acid Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2,4,6-Trifluoro-3,5-bis(TMS)benzoic acid | 2,4,6-F; 3,5-TMS | C₁₃H₁₇F₃O₂Si₂ | 364.43 | High lipophilicity, steric bulk |

| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-CF₃ | C₉H₄F₆O₂ | 258.12 | Strong acidity (pKa ~1.5), CRM use |

| TAC-101 (4-[3,5-bis(TMS)benzamido]benzoic acid) | 3,5-TMS; benzamido group | C₂₀H₂₇NO₃Si₂ | 429.65 | RARα agonist, antitumor activity |

| 2,4,6-Triiodo-3,5-bis(pentanoylamino)benzoic acid | 2,4,6-I; 3,5-pentanoylamino | C₁₉H₂₃I₃N₂O₄ | 844.11 | Radiocontrast agent, high molecular weight |

Key Observations :

- Acidity : 3,5-Bis(trifluoromethyl)benzoic acid (pKa ~1.5) is significantly more acidic than the TMS-substituted derivative due to the strong electron-withdrawing CF₃ groups .

- Lipophilicity : The TMS groups in 2,4,6-trifluoro-3,5-bis(TMS)benzoic acid enhance lipophilicity, making it suitable for organic-phase reactions, whereas iodinated analogs (e.g., triiodo derivatives) are polar and used in aqueous biomedical applications .

Antitumor Agents: TAC-101

TAC-101, a structural analog with a benzamido-TMS group, exhibits potent antitumor effects by binding to retinoic acid receptors (RARα and RARβ). It induces apoptosis in cancer cells (e.g., DLD-1 colon carcinoma) via Fas receptor upregulation and caspase-3/-8 activation . In contrast, 2,4,6-trifluoro-3,5-bis(TMS)benzoic acid lacks direct biological activity but serves as a precursor in synthetic chemistry.

Analytical Standards: 3,5-Bis(trifluoromethyl)benzoic Acid

This compound is certified as a reference material (CRM4601-b) for quantitative NMR due to its high purity (>95%) and stability. Its well-resolved ¹⁹F and ¹H NMR signals enable precise quantification, unlike the TMS-substituted analog, which may exhibit signal broadening due to silicon isotopes .

Radiocontrast Agents: Iodinated Derivatives

2,4,6-Triiodo-3,5-bis(pentanoylamino)benzoic acid is used in medical imaging for its high X-ray attenuation. The iodine atoms provide contrast, while the pentanoylamino groups improve solubility in biological systems .

Physicochemical Properties

Table 2: Physicochemical Comparison

Actividad Biológica

2,4,6-Trifluoro-3,5-bis(trimethylsilyl)benzoic acid (CAS No. 27602-36-4) is a fluorinated benzoic acid derivative with significant potential in biological applications. Its unique structure, characterized by trifluoromethyl and trimethylsilyl groups, enhances its lipophilicity and stability, making it an interesting candidate for various biological studies.

The compound's molecular formula is C13H15F3O2Si2, and it features two trimethylsilyl groups attached to the aromatic ring. This configuration contributes to its chemical reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The presence of trifluoromethyl groups can enhance binding affinity due to their electronegative nature, which may influence the compound's pharmacokinetic properties.

Anticancer Properties

Research has indicated that related compounds such as 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) exhibit significant anticancer activity. Studies show that TAC-101 induces apoptosis in human colon cancer cell lines (DLD-1) by increasing the expression of Fas and activating caspases (caspase-3 and -8), which are critical in the apoptotic pathway . This suggests that this compound may have similar mechanisms of action.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| TAC-101 | Induces apoptosis in DLD-1 cells | Increases Fas expression; activates caspases |

| This compound | Potential anticancer activity | Needs further investigation |

Case Studies

- Apoptotic Induction in Cancer Cells : A study involving TAC-101 demonstrated that treatment resulted in a significant increase in apoptotic markers in DLD-1 cells. The increased expression of death receptors like Fas was noted as a critical factor in mediating apoptosis .

- Inhibition of Metastasis : In vivo studies using a rat model for colon cancer showed that TAC-101 inhibited hepatic metastasis without causing weight loss in subjects. This indicates a favorable safety profile while exerting therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.